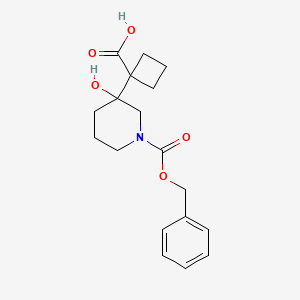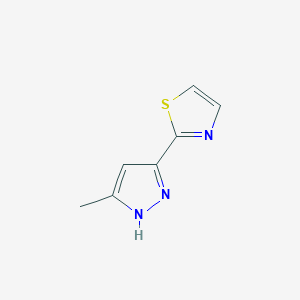
1-(3-Hydroxy-1-phenylmethoxycarbonylpiperidin-3-yl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxy-1-phenylmethoxycarbonylpiperidin-3-yl)cyclobutane-1-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a cyclobutane ring, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-1-phenylmethoxycarbonylpiperidin-3-yl)cyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a cycloaddition reaction, such as the [2+2] cycloaddition of an alkene.
Attachment of the Phenylmethoxycarbonyl Group: This step typically involves a nucleophilic substitution reaction, where a phenylmethoxycarbonyl chloride reacts with the piperidine derivative.
Final Assembly: The final step involves the coupling of the cyclobutane ring with the piperidine derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Hydroxy-1-phenylmethoxycarbonylpiperidin-3-yl)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenylmethoxycarbonyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(3-Hydroxy-1-phenylmethoxycarbonylpiperidin-3-yl)cyclobutane-1-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in the design of compounds with neurological activity.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxy-1-phenylmethoxycarbonylpiperidin-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Hydroxy-1-phenylmethoxycarbonylpiperidin-3-yl)cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
1-(3-Hydroxy-1-phenylmethoxycarbonylpiperidin-3-yl)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
Uniqueness
1-(3-Hydroxy-1-phenylmethoxycarbonylpiperidin-3-yl)cyclobutane-1-carboxylic acid is unique due to its combination of a piperidine ring, a cyclobutane ring, and various functional groups
Propriétés
IUPAC Name |
1-(3-hydroxy-1-phenylmethoxycarbonylpiperidin-3-yl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c20-15(21)17(8-4-9-17)18(23)10-5-11-19(13-18)16(22)24-12-14-6-2-1-3-7-14/h1-3,6-7,23H,4-5,8-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANQVXVECHETBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)C2(CCCN(C2)C(=O)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2979317.png)
![N-[2-(benzenesulfonamido)ethyl]prop-2-enamide](/img/structure/B2979318.png)

![2,4-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2979326.png)
![2-[5-(4-Chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2979330.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2979331.png)

![2-benzamido-N-(4-isopropylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2979333.png)
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide;hydrochloride](/img/structure/B2979334.png)

![1-(4-tert-butylphenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea](/img/structure/B2979336.png)

![(2Z)-6-[(4-bromophenyl)methoxy]-2-[(furan-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2979339.png)
